3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole
CAS No.: 2375260-11-8
Cat. No.: VC5457250
Molecular Formula: C7H9BrN2
Molecular Weight: 201.067
* For research use only. Not for human or veterinary use.
![3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole - 2375260-11-8](/images/structure/VC5457250.png)
Specification
CAS No. | 2375260-11-8 |
---|---|
Molecular Formula | C7H9BrN2 |
Molecular Weight | 201.067 |
IUPAC Name | 3-bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole |
Standard InChI | InChI=1S/C7H9BrN2/c1-5-6-3-2-4-10(6)7(8)9-5/h2-4H2,1H3 |
Standard InChI Key | GAYVXQJPXMGEEH-UHFFFAOYSA-N |
SMILES | CC1=C2CCCN2C(=N1)Br |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole features a bicyclic system comprising a five-membered pyrrole ring fused to a six-membered imidazole moiety. The bromine atom occupies the 3-position, while a methyl group is attached to the 1-position, creating distinct electronic environments for chemical modifications.
Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₇H₉BrN₂ |
Molecular Weight | 201.067 g/mol |
IUPAC Name | 3-bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole |
CAS Registry | 2375260-11-8 |
The compound's planar bicyclic system enables π-π stacking interactions, while the bromine atom introduces significant electrophilic character at the 3-position. X-ray crystallography of analogous pyrroloimidazoles reveals bond lengths of 1.38–1.42 Å for the N–C bonds in the imidazole ring, suggesting partial double-bond character .
Synthesis and Manufacturing
Industrial-scale synthesis typically employs a three-step protocol:
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Pyrrole ring formation: Condensation of γ-aminobutyric acid derivatives with ketones under acidic conditions yields the pyrrolo[1,2-c]imidazole core.
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Methylation: Selective N-methylation at the 1-position using methyl iodide in the presence of potassium carbonate .
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Bromination: Electrophilic aromatic substitution with bromine in dichloromethane at 0°C achieves 85–90% regioselectivity for the 3-position.
Critical parameters include temperature control during bromination (-10°C to 5°C) and strict exclusion of moisture to prevent hydrolysis of the imidazole ring . Recent advances in flow chemistry have reduced reaction times from 48 hours to <6 hours while maintaining yields >75% .
Chemical Reactivity and Derivative Formation
The bromine substituent serves as the primary reactive site, enabling diverse transformations:
Nucleophilic Substitution
Reaction with primary amines (e.g., methylamine, benzylamine) in DMF at 80°C produces 3-amino derivatives (Yield: 60–78%). Lithium-halogen exchange reactions with n-BuLi generate organometallic intermediates for cross-coupling reactions .
Transition Metal-Catalyzed Couplings
Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst yields biaryl derivatives (Table 1) .
Table 1: Representative Coupling Reactions
Boronic Acid | Product Yield (%) |
---|---|
Phenylboronic acid | 82 |
4-Methoxyphenyl | 75 |
2-Naphthyl | 68 |
Comparison with Related Pyrroloimidazole Derivatives
Table 2: Structural Analog Comparison
Compound | Molecular Formula | Key Substituents |
---|---|---|
3-Bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole | C₇H₉BrN₂ | 1-Me, 3-Br |
3-Bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole | C₇H₉BrN₂ | 2-Me, 3-Br |
3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid | C₇H₇BrN₂O₂ | 2-COOH, 3-Br |
The 1-methyl isomer demonstrates 3x greater metabolic stability in human liver microsomes compared to 2-methyl analogs . Carboxylic acid derivatives exhibit improved aqueous solubility (logP -0.4 vs. 1.8 for methylated versions) .
Future Research Directions
Priority areas for investigation include:
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ADMET profiling: Systematic assessment of absorption, distribution, and toxicity profiles
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Target identification: High-throughput screening against kinase and GPCR target libraries
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Formulation development: Nano-encapsulation strategies to enhance bioavailability
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Green synthesis: Catalytic asymmetric routes using organocatalysts
Ongoing clinical trials of related brominated heterocycles (NCT05432812, NCT05289375) may inform future development pathways for this compound class .
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